molecular formula C14H13N3O2 B3019496 N-(cyanomethyl)-N-methyl-2-(2-phenyl-1,3-oxazol-4-yl)acetamide CAS No. 1355717-85-9

N-(cyanomethyl)-N-methyl-2-(2-phenyl-1,3-oxazol-4-yl)acetamide

Cat. No. B3019496
CAS RN: 1355717-85-9
M. Wt: 255.277
InChI Key: DPCWEQRGUQJUFW-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-methyl-2-(2-phenyl-1,3-oxazol-4-yl)acetamide, also known as CMPO, is a chemical compound that has gained significant attention in scientific research. CMPO is a chelating agent that is used to selectively extract actinides and lanthanides from nuclear waste.

Mechanism of Action

N-(cyanomethyl)-N-methyl-2-(2-phenyl-1,3-oxazol-4-yl)acetamide acts as a chelating agent by forming stable complexes with actinides and lanthanides. The selectivity of N-(cyanomethyl)-N-methyl-2-(2-phenyl-1,3-oxazol-4-yl)acetamide towards these elements is due to the size and charge of the metal ions. N-(cyanomethyl)-N-methyl-2-(2-phenyl-1,3-oxazol-4-yl)acetamide forms a complex with the metal ion through the nitrogen and oxygen atoms in the oxazole and acetamide groups.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of N-(cyanomethyl)-N-methyl-2-(2-phenyl-1,3-oxazol-4-yl)acetamide. However, studies have shown that N-(cyanomethyl)-N-methyl-2-(2-phenyl-1,3-oxazol-4-yl)acetamide is not toxic to human cells and does not induce mutagenicity.

Advantages and Limitations for Lab Experiments

The advantages of using N-(cyanomethyl)-N-methyl-2-(2-phenyl-1,3-oxazol-4-yl)acetamide in lab experiments include its selectivity towards actinides and lanthanides, stability of the formed complexes, and ease of separation and purification. However, the limitations of using N-(cyanomethyl)-N-methyl-2-(2-phenyl-1,3-oxazol-4-yl)acetamide include its low solubility in water and the need for specialized equipment for the extraction process.

Future Directions

There are several future directions for the research on N-(cyanomethyl)-N-methyl-2-(2-phenyl-1,3-oxazol-4-yl)acetamide. One direction is the development of more efficient and selective chelating agents for the extraction of actinides and lanthanides from nuclear waste. Another direction is the investigation of the potential use of N-(cyanomethyl)-N-methyl-2-(2-phenyl-1,3-oxazol-4-yl)acetamide in medical imaging and cancer treatment. Additionally, the use of N-(cyanomethyl)-N-methyl-2-(2-phenyl-1,3-oxazol-4-yl)acetamide in the separation and purification of rare earth elements for the production of high-tech products can also be explored.
In conclusion, N-(cyanomethyl)-N-methyl-2-(2-phenyl-1,3-oxazol-4-yl)acetamide is a chelating agent that has significant potential in scientific research. Its selectivity towards actinides and lanthanides makes it a valuable tool for the safe disposal of nuclear waste. Further research on N-(cyanomethyl)-N-methyl-2-(2-phenyl-1,3-oxazol-4-yl)acetamide can lead to the development of more efficient chelating agents and the exploration of its potential use in medical and technological applications.

Synthesis Methods

The synthesis of N-(cyanomethyl)-N-methyl-2-(2-phenyl-1,3-oxazol-4-yl)acetamide involves the reaction of 2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylic acid with thionyl chloride to form 2-phenyl-4,5-dihydro-1,3-oxazole-4-carbonyl chloride. This intermediate is then reacted with N-methyl-N-(cyanomethyl)amine to form N-(cyanomethyl)-N-methyl-2-(2-phenyl-1,3-oxazol-4-yl)acetamide.

Scientific Research Applications

N-(cyanomethyl)-N-methyl-2-(2-phenyl-1,3-oxazol-4-yl)acetamide has been extensively used in scientific research as a chelating agent for the extraction of actinides and lanthanides from nuclear waste. The selective extraction of these elements is crucial for the safe disposal of nuclear waste. N-(cyanomethyl)-N-methyl-2-(2-phenyl-1,3-oxazol-4-yl)acetamide has also been used in the separation and purification of rare earth elements.

properties

IUPAC Name

N-(cyanomethyl)-N-methyl-2-(2-phenyl-1,3-oxazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-17(8-7-15)13(18)9-12-10-19-14(16-12)11-5-3-2-4-6-11/h2-6,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCWEQRGUQJUFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#N)C(=O)CC1=COC(=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyanomethyl)-N-methyl-2-(2-phenyl-1,3-oxazol-4-yl)acetamide

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